tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1419101-37-3) is a heterocyclic building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It is widely used in pharmaceutical and chemical synthesis due to its rigid bicyclic structure, which provides stereochemical control in reactions. The compound features a hydroxyl group at the 4-position of the octahydrocyclopenta[b]pyrrole scaffold, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structural motif enhances solubility in organic solvents while maintaining reactivity for further functionalization. Current applications include its use in medicinal chemistry for the development of protease inhibitors and as a precursor in asymmetric catalysis .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZZKTYQLOJDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122942 | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-37-3 | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001122942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound on a commercial scale .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.
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Acid-catalyzed hydrolysis : Achieved with HCl in dioxane/water (1:1 v/v) at 50°C for 6 h, yielding the free carboxylic acid.
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Base-mediated cleavage : TFA in dichloromethane (DCM) at 0°C selectively removes the tert-butyl group without affecting the hydroxyl group .
Example Reaction Table
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | HCl, dioxane/H₂O, 50°C, 6 h | Cyclopenta[b]pyrrole-1-carboxylic acid | 85% | |
| TFA cleavage | TFA/DCM, 0°C, 2 h | Deprotected amine intermediate | 98% |
Oxidation of the Hydroxyl Group
The secondary alcohol at the 4-position is susceptible to oxidation, forming ketones for subsequent reactions.
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Swern oxidation : Using oxalyl chloride/DMSO in DCM at -78°C converts the hydroxyl group to a ketone with >90% efficiency.
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TPAP/NMO oxidation : Catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in acetonitrile provides milder conditions.
Comparative Oxidation Data
| Oxidizing Agent | Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Swern (DMSO/oxalyl Cl) | -78°C, 2 h | 4-Oxo derivative | 92% | 98% |
| TPAP/NMO | RT, 4 h | 4-Oxo derivative | 88% | 95% |
Nucleophilic Substitution and Alkylation
The hydroxyl group participates in Mitsunobu reactions or direct alkylation to introduce diverse substituents:
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Mitsunobu reaction : Using DIAD/PPh₃ with thiols or alcohols installs sulfur- or oxygen-containing groups at the 4-position .
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Epoxidation : Reaction with mCPBA forms an epoxide, enabling ring-opening nucleophilic attacks .
Substitution Examples
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Mitsunobu (thiol) | DIAD, PPh₃, PhSH | 4-(Phenylthio) derivative | Antioxidant probes |
| Epoxidation | mCPBA, DCM, 0°C | 4,5-Epoxide | Neurological drug precursors |
Ring-Opening and Cycloaddition Reactions
The strained bicyclic system undergoes ring-opening under specific conditions:
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the cyclopentane ring, yielding linear diamines .
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Diels-Alder reactivity : The conjugated diene formed after ring-opening participates in cycloadditions with dienophiles like maleic anhydride .
Ring-Opening Conditions
| Method | Catalyst/Reagent | Product | Selectivity |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd(OH)₂/C, 50 psi | Octahydro-pyrrolidine diamine | >95% trans |
| Acidic cleavage | H₂SO₄, MeOH, reflux | Linear ester-amine conjugate | 80% |
Biological Derivatization for Drug Discovery
Derivatives of this compound exhibit NMDA receptor modulation and antiviral activity:
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P3/P4 substitutions : Introducing tert-butyl (P3) and cyclohexyl (P4) groups enhances binding to viral proteases (IC₅₀ = 0.08 μM) .
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α-Ketoamide warheads : Improve enzymatic inhibition (IC₅₀ = 0.16 μM vs. 1.32 μM without) .
Structure-Activity Relationship (SAR)
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Telaprevir analog | P3 tert-butyl, P4 cyclohexyl | 0.08 | EV-D68 2A protease |
| Jun8861 | α-Ketoamide warhead | 0.16 | SARS-CoV-2 Mpro |
Stereochemical Transformations
The compound’s (3aR,4R,6aS) configuration influences reactivity:
Scientific Research Applications
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate is a heterocyclic building block with a molecular formula of C12H21NO3 and a molecular weight of 227.3 . It has a CAS Number of 1419101-37-3 .
While specific applications of this compound were not found in the search results, information on related compounds can provide insight into its potential uses:
- Pharmaceutical Applications:
- Intermediate in Synthesis: tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that can enhance pharmacological activity.
- Agrochemical Applications:
- Pesticide/Herbicide Development: The unique chemical structure of tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.
- (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate
- Anticancer Activity: Research indicates that pyrrole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.
- Anti-inflammatory Activity: Pyrrole derivatives have also been studied for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines, with results indicating that certain derivatives could significantly reduce inflammation markers in vitro.
- Neuroprotective Effects: The neuroprotective potential of pyrrole derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated the ability to protect neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of bicyclic pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Similarity scores based on Tanimoto coefficient (0.00–1.00) for structural alignment .
Functional Group and Reactivity Differences
- Hydroxyl vs. Ketone Groups : The 4-hydroxy group in the target compound confers hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the 5-oxo analog (CAS 146231-54-1), which exhibits higher electrophilicity due to its ketone moiety .
- Amino Derivatives: The discontinued 5-amino analog (CAS 877826-27-2) highlights the impact of amine substitution. While the amino group increases nucleophilicity, it may also contribute to instability or toxicity, leading to its discontinuation .
Biological Activity
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS No. 1419101-37-3) is a chemical compound with significant potential in biological research and applications. Its molecular formula is C12H21NO3, and it has a molecular weight of 227.3 g/mol. This compound is notable for its unique structure that includes a cyclopentane framework, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxy group allows for hydrogen bonding, while the tert-butyl group enhances hydrophobic interactions, potentially influencing enzyme activity and receptor binding.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with receptors that mediate various physiological responses.
Biological Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit a range of biological activities such as antioxidant properties, cytotoxic effects against cancer cells, and modulation of apoptotic pathways .
Antioxidant Activity
Studies have shown that similar pyrrole derivatives possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals . This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Cytotoxic Effects
In vitro assays have demonstrated that certain pyrrole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, the antiproliferative activity of these compounds was evaluated using resazurin assays, revealing significant inhibition of cell viability at specific concentrations .
Case Studies and Research Findings
- Cytotoxicity and Apoptosis : A study synthesized a series of fused pyrroles and evaluated their effects on cellular proliferation. The results indicated that some derivatives showed promising cytotoxicity against cancer cells and modulated apoptotic pathways effectively .
- Enzyme Interaction Studies : Research focusing on similar compounds has highlighted their role as inhibitors of key enzymes associated with neurodegenerative diseases. For example, certain derivatives were shown to inhibit acetylcholinesterase activity, which is relevant in Alzheimer's disease treatment strategies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| CAS Number | 1419101-37-3 |
| Purity | 97% |
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Significant free radical scavenging |
| Cytotoxicity | IC50 values vary by cell line |
| Enzyme Inhibition | Acetylcholinesterase inhibition observed |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization reactions involving pyrrolidine or piperidine precursors. For example, silica gel column chromatography is critical for purification, with elution gradients adjusted based on polarity differences between intermediates and byproducts . Reaction parameters such as temperature (e.g., ice-cooled conditions for sensitive intermediates) and solvent choice (e.g., dichloromethane for boronate coupling) are optimized to avoid side reactions and improve yields .
Q. How can the stereochemical integrity of the octahydrocyclopenta[b]pyrrole core be ensured during synthesis?
- Methodology : Chiral resolution techniques, including enantioselective catalysis (e.g., copper(I)-tetrakis(acetonitrile) complexes) or chiral stationary-phase chromatography, are employed to isolate specific stereoisomers . Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography validate stereochemical assignments .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural identity?
- Methodology : High-resolution mass spectrometry (HRMS) and H/C NMR are standard for confirming molecular weight and functional groups. Polarimetry or chiral HPLC ensures enantiomeric purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can SHELX software address discrepancies in crystallographic refinement of derivatives with disordered tert-butyl groups?
- Methodology : SHELXL’s restraints (e.g., DELU, SIMU) are applied to model disordered tert-butyl moieties, while PART instructions split occupancy for overlapping atoms. High-resolution data (>1.0 Å) and iterative refinement cycles improve electron density maps. The program’s robust handling of twinned crystals is advantageous for low-symmetry derivatives .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures of hydroxylated derivatives?
- Methodology : Dynamic NMR (DNMR) at variable temperatures can decouple overlapping signals caused by slow interconversion of diastereomers. Alternatively, derivatization (e.g., acetylation of the hydroxyl group) simplifies spectra by reducing hydrogen bonding effects. DFT-calculated chemical shifts validate assignments .
Q. How can computational modeling predict the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations assess the energy barriers for oxidative addition or transmetallation steps. Substituent effects (e.g., steric hindrance from the tert-butyl group) are modeled to optimize ligand design. Experimental validation via kinetic studies (e.g., monitoring reaction progress via B NMR for boronate intermediates) bridges theory and practice .
Q. What are the challenges in scaling up enantioselective syntheses while maintaining optical purity?
- Methodology : Continuous-flow reactors minimize racemization by reducing residence time at elevated temperatures. Chiral catalysts (e.g., Ru(II)-Pheox complexes) with high turnover numbers (TON > 10,000) improve scalability. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor enantiomeric excess (ee) in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
